1-(4-Bromo-3-fluorophenyl)ethan-1-amine
Description
Historical Context of Halogenated Phenylalkylamines
The development of halogenated phenylalkylamines traces its origins to the systematic exploration of phenethylamine derivatives, a class of compounds that has been recognized since at least 1890. The foundational work in this field was significantly advanced by the pioneering research of Alexander Shulgin, often referred to as the "godfather of psychedelics," who synthesized numerous phenethylamines and documented their properties in his influential 1991 publication "Phenethylamines I Have Known And Loved".
Shulgin's systematic approach to halogenated phenylalkylamine synthesis began in the 1970s, with notable compounds such as 2,5-dimethoxy-4-bromophenethylamine being synthesized in 1974. This work established the foundation for understanding how halogen substitutions could dramatically alter the properties and activities of phenethylamine derivatives. The research demonstrated that changing a single atom, such as replacing hydrogen with bromine, chlorine, or fluorine, could lead to significant changes in physical properties and biological activity.
The historical significance of halogenated phenylalkylamines extends beyond individual compound synthesis to encompass broader understanding of structure-activity relationships. Research conducted in the 1960s and 1970s established that specific substitution patterns, particularly the 2,4,5-ring substitution pattern, were associated with enhanced potency compared to their unsubstituted counterparts. This finding led to systematic investigation of various halogen substitutions and their effects on molecular properties.
The evolution of halogenated phenylalkylamine research has been characterized by increasingly sophisticated analytical techniques and theoretical understanding. Modern computational studies have provided insights into the electronic effects of halogen substitutions, particularly how these modifications influence molecular electrostatic potential and intermolecular interactions. These advances have enabled researchers to predict and design compounds with specific properties based on their halogen substitution patterns.
Contemporary research in halogenated phenylalkylamines has expanded to include detailed investigation of stereochemical effects, with recognition that enantiomeric forms can exhibit markedly different properties. This understanding has led to the development of enantioselective synthetic methods and the separate characterization of individual stereoisomers, as exemplified by the distinct preparation and study of R and S forms of this compound.
| Compound Type | Key Historical Milestone | Year | Researcher/Group |
|---|---|---|---|
| Basic Phenethylamine | First known synthesis | 1909 | Johnson & Guest |
| 2,5-Dimethoxy-4-bromophenethylamine | First 2C compound synthesis | 1974 | Alexander Shulgin |
| Systematic halogen studies | Structure-activity relationships | 1970s-1980s | Multiple research groups |
| Stereoisomer characterization | Enantioselective synthesis | 1990s-2000s | Various pharmaceutical companies |
Structural Significance of Bromine-Fluorine Synergy in Aromatic Amines
The concurrent presence of bromine and fluorine substituents in this compound creates a unique electronic environment that exemplifies the concept of halogen synergy in aromatic systems. The positioning of these halogens—bromine at the 4-position and fluorine at the 3-position relative to the ethylamine side chain—generates distinct electronic and steric effects that influence the compound's overall properties and reactivity patterns.
Fluorine's role as the most electronegative element significantly impacts the electron distribution within the aromatic ring system. According to Hammett sigma constant analysis, fluorine exhibits a meta sigma value of 0.34 and a para sigma value of 0.06, indicating its strong electron-withdrawing inductive effect when positioned meta to a reaction center. In the case of this compound, the fluorine atom at the 3-position exerts a powerful inductive effect that modulates the electron density throughout the aromatic system.
Bromine, positioned at the 4-position, contributes different electronic characteristics with meta and para sigma values of 0.39 and 0.23, respectively. The larger atomic radius of bromine compared to fluorine introduces significant steric considerations while also providing opportunities for halogen bonding interactions. Research has demonstrated that bromine can participate in halogen bonding as both donor and acceptor, with bond distances and strengths influenced by the electronic environment created by neighboring substituents.
The synergistic interaction between bromine and fluorine in this compound is particularly evident in the modulation of electrostatic potential surfaces. Computational studies on similar halogenated aromatic systems have shown that fluorine substitution can dramatically alter the quadrupole moment of aromatic rings, with the potential to reverse electrostatic potential in extreme cases. This electronic redistribution affects how the molecule interacts with other chemical species and influences its overall reactivity profile.
Hydrophobicity represents another critical aspect of bromine-fluorine synergy. Experimental evidence from high-performance liquid chromatography retention time studies indicates that compounds with multiple halogen substitutions exhibit enhanced hydrophobic character compared to their unsubstituted analogs. The specific combination of bromine and fluorine in this compound creates a hydrophobicity profile that differs from compounds containing only single halogen substitutions.
The stereochemical implications of dual halogen substitution extend to the compound's conformational preferences and intermolecular interactions. The presence of both bromine and fluorine influences the preferred geometries for aromatic-aromatic interactions, with different halogen patterns favoring either edge-face or face-face stacking arrangements. These geometric preferences have significant implications for solid-state packing, solution behavior, and potential biological interactions.
| Property | Fluorine Contribution | Bromine Contribution | Synergistic Effect |
|---|---|---|---|
| Electronegativity | 3.98 (highest) | 2.96 (moderate) | Enhanced electron withdrawal |
| Atomic Radius | 0.50 Å (smallest) | 1.20 Å (larger) | Diverse steric environments |
| Hammett σ-meta | 0.34 | 0.39 | Cumulative electron withdrawal |
| Hammett σ-para | 0.06 | 0.23 | Position-dependent effects |
| Halogen Bonding | Weak acceptor | Strong donor/acceptor | Complementary interactions |
The practical implications of bromine-fluorine synergy in this compound extend to its synthetic utility and potential applications. The dual halogen substitution pattern provides multiple sites for further chemical modification through cross-coupling reactions, nucleophilic substitutions, or halogen exchange processes. This versatility makes the compound valuable as a synthetic intermediate for accessing more complex molecules with tailored properties.
Understanding the structural significance of bromine-fluorine synergy also contributes to broader principles of molecular design in halogenated aromatic compounds. The specific electronic and steric effects observed in this compound serve as a model for predicting the properties of related dual-halogenated systems, enabling rational design approaches for developing new compounds with desired characteristics.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis for Enantiomerically Pure Forms
The preparation of chiral 1-(4-Bromo-3-fluorophenyl)ethan-1-amine, especially the (R)- or (S)-enantiomers, typically employs asymmetric synthesis techniques. These methods ensure the selective formation of the desired stereoisomer, which is crucial for pharmaceutical applications.
- Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries directs the stereochemistry during the amination step, favoring one enantiomer over the other.
- Hydrochloride Salt Formation: The free amine is often converted into its hydrochloride salt to improve stability and facilitate purification.
A typical synthetic route involves the following steps:
| Step | Description |
|---|---|
| 1 | Preparation of the substituted phenyl precursor with bromine and fluorine substituents. |
| 2 | Introduction of the ethanamine side chain via asymmetric amination or reductive amination using chiral catalysts. |
| 3 | Conversion to hydrochloride salt for isolation and storage. |
This approach is supported by commercial suppliers who provide (R)- and (S)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride prepared via such asymmetric methods.
Multi-Step Synthetic Route Including Protection, Bromination, and Hydrolysis
An alternative detailed synthetic method involves protection of the aryl amine, bromination, and subsequent hydrolysis steps. Although this method is described for a closely related compound (4-bromo-2-methylaniline), the principles and chemical manipulations are applicable and adaptable to the preparation of this compound.
Key steps include:
- Arylamine Protection: The amino group of the phenyl precursor is protected by reaction with acetic anhydride to form an amide, stabilizing the amine during subsequent reactions.
- Bromination: The protected intermediate undergoes bromination using N-bromo-succinimide (NBS) under reflux conditions to introduce the bromine substituent selectively.
- Hydrolysis: The amide protecting group is removed by refluxing with concentrated hydrochloric acid in dioxane, followed by neutralization and purification steps to yield the free amine.
The process is summarized in the following table:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Arylamine Protection | Acetic anhydride, 50-70°C, stirring | Protect amine as amide | Produces N-(2-aminomethyl phenyl) ethanamide |
| Bromination | N-bromo-succinimide, reflux, stirring | Introduce bromine at specific position | Reaction time ~4 hours |
| Hydrolysis | Concentrated HCl, dioxane, reflux 1.5-2.5 h | Remove amide protecting group | Neutralize with ammoniacal liquor, dry with MgSO4 |
| Purification | Recrystallization from ethanol | Obtain pure 4-bromo-2-aminotoluene | Yields high purity product |
This method offers advantages such as simplicity, environmental friendliness, use of readily available raw materials, and high purity of the final product.
Formulation and Solution Preparation for Research Use
For biological and pharmacological studies, the hydrochloride salt of this compound is often formulated in solution. Preparation involves dissolving the compound in solvents such as dimethyl sulfoxide (DMSO), followed by dilution with co-solvents like polyethylene glycol 300, Tween 80, or corn oil to achieve clear, stable formulations suitable for in vivo administration.
A typical preparation protocol includes:
- Preparing a DMSO master solution at a known concentration.
- Sequential addition of co-solvents with mixing and clarification at each step.
- Use of physical methods (vortexing, ultrasound, heating) to aid dissolution.
- Verification of solution clarity before proceeding to the next solvent addition.
The preparation volumes for various stock concentrations are tabulated below:
| Stock Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |
|---|---|---|---|
| 1 mM | 3.9288 | 19.644 | 39.2881 |
| 5 mM | 0.7858 | 3.9288 | 7.8576 |
| 10 mM | 0.3929 | 1.9644 | 3.9288 |
These data assist in precise formulation for experimental consistency.
Research Findings and Analytical Considerations
- Stereochemical Purity: Asymmetric synthesis methods yield high enantiomeric excess, critical for biological activity.
- Chemical Stability: The hydrochloride salt form enhances stability during storage.
- Purification: Recrystallization and drying steps ensure removal of impurities and inorganic salts.
- Solubility: The compound exhibits limited solubility in water, necessitating co-solvent systems for biological formulations.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Notes |
|---|---|---|---|
| Asymmetric Synthesis with Chiral Catalysts | Chiral amination, hydrochloride salt formation | High stereochemical purity, pharmaceutical relevance | Commercially available enantiomers |
| Protection-Bromination-Hydrolysis Route | Amine protection, NBS bromination, acid hydrolysis, recrystallization | Simple, environmentally friendly, high purity | Adapted from related arylamine syntheses |
| Solution Formulation for In Vivo Use | DMSO master stock, co-solvent dilution | Enables biological testing, stable formulations | Requires careful solvent addition and mixing |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorobenzophenone.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted phenylethylamine derivatives with different functional groups.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenylethanamines
The following table compares key derivatives of phenylethanamines with varying halogen substituents:
Key Observations:
- Electronic Effects: The dual halogenation in this compound creates a strong electron-withdrawing effect, enhancing its stability against oxidative degradation compared to non-halogenated analogs like 1-phenylethanamine .
- Material Science Applications : Br-MBA derivatives exhibit shorter X-X halogen interactions (Br···Br or Br···Cl) in layered materials, critical for X-ray detection. The addition of fluorine in the target compound may further modulate these interactions by introducing dipole-dipole forces .
- Pharmaceutical Relevance : The meta-fluoro substitution in the target compound could improve binding affinity to biomacromolecules compared to para-substituted analogs like F-MBA or Cl-MBA, as seen in chiral 1-(pyridin-2-yl)ethan-1-amine derivatives used in asymmetric catalysis .
Biological Activity
1-(4-Bromo-3-fluorophenyl)ethan-1-amine, also known by its chemical formula , is an organic compound that has garnered attention for its potential biological activities. This compound features a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula:
- Molecular Weight: 203.06 g/mol
- CAS Number: 1270343-17-3
The presence of halogen substituents (bromo and fluoro) enhances the lipophilicity and stability of the compound, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The mechanisms include:
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity. The electron-withdrawing nature of the bromo and fluoro groups can enhance binding affinity.
- Inhibition of Enzymatic Activity: It has been suggested that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl amines can effectively inhibit bacterial growth, suggesting a potential application in developing new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 2-Fluoroaniline derivatives | Antibacterial against E. coli |
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. A study on structurally related compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could reveal similar activities.
Case Study 1: Synthesis and Evaluation of Biological Activity
A study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that modifications to the amine group significantly influenced both toxicity and efficacy against cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that the introduction of electron-withdrawing groups like bromine and fluorine enhanced the anticancer activity by promoting better interaction with DNA targets. This highlights the importance of substituent choice in optimizing therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-3-fluorophenyl)ethan-1-amine?
- Methodological Answer : A common approach involves reductive amination of 4-bromo-3-fluorophenylacetone using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C under H₂. For example, analogous methods for aryl-substituted ethanamines employ H₂ (1 atm) in water with a heterogeneous palladium catalyst, achieving yields >85% under mild conditions . Key parameters include pH control (6.5–7.5), temperature (25–40°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine.
Q. How should researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for a doublet (δ 1.3–1.5 ppm, CH₃), a multiplet (δ 7.2–7.8 ppm, aromatic H), and a broad singlet (δ 1.8–2.2 ppm, NH₂).
- ¹³C NMR : Peaks at δ 25–30 ppm (CH₃), δ 115–135 ppm (aromatic C), and δ 160–165 ppm (C-F coupling).
- HRMS (ESI) : Calculate [M+H]⁺ for C₈H₈BrFN⁺ (228.9842) and compare with experimental data.
Cross-reference with crystallographic data (e.g., SHELX-refined structures for analogous amines) .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store at -20°C under inert atmosphere to prevent degradation .
- Neutralize waste with dilute HCl before disposal.
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral amine?
- Methodological Answer : Enantiomers can be separated via:
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times vary by configuration (e.g., (R)-enantiomer elutes earlier ).
- Diastereomeric salt formation : React with (-)-di-p-toluoyl-D-tartaric acid in ethanol, followed by recrystallization. Monitor optical rotation ([α]D²⁵) to confirm purity.
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) against target receptors (e.g., GPCRs) using the compound’s minimized 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level).
- QSAR models : Train datasets of aryl-ethylamine derivatives to correlate substituent effects (e.g., Br/F electronegativity) with IC₅₀ values .
Q. How does the bromo-fluoro substitution pattern influence crystallographic packing?
- Methodological Answer : Analyze single-crystal X-ray data (collected at 100 K, λ = 0.71073 Å):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
